molecular formula C11H9N3O2S B13869377 N-(2-carbamoylthiophen-3-yl)pyridine-2-carboxamide

N-(2-carbamoylthiophen-3-yl)pyridine-2-carboxamide

Cat. No.: B13869377
M. Wt: 247.28 g/mol
InChI Key: RZQHTSYCLQOYNL-UHFFFAOYSA-N
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Description

N-(2-carbamoylthiophen-3-yl)pyridine-2-carboxamide is a compound that belongs to the class of pyridine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylthiophen-3-yl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with 2-aminothiophene-3-carboxamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylthiophen-3-yl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-carbamoylthiophen-3-yl)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-carbamoylthiophen-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyridin-3-yl)pyridine-2-carboxamide
  • N-(2-Cyanophenyl)pyridine-2-carboxamide
  • N-(3-Bromophenyl)pyridine-3-carboxamide

Uniqueness

N-(2-carbamoylthiophen-3-yl)pyridine-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9N3O2S

Molecular Weight

247.28 g/mol

IUPAC Name

N-(2-carbamoylthiophen-3-yl)pyridine-2-carboxamide

InChI

InChI=1S/C11H9N3O2S/c12-10(15)9-7(4-6-17-9)14-11(16)8-3-1-2-5-13-8/h1-6H,(H2,12,15)(H,14,16)

InChI Key

RZQHTSYCLQOYNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=C(SC=C2)C(=O)N

Origin of Product

United States

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